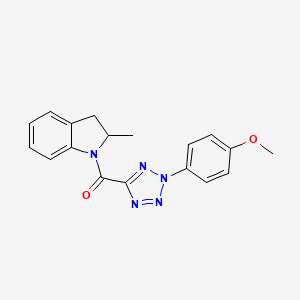
(2-(4-methoxyphenyl)-2H-tetrazol-5-yl)(2-methylindolin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
- The chemical compound (2-(4-methoxyphenyl)-2H-tetrazol-5-yl)(2-methylindolin-1-yl)methanone is a versatile material used in scientific research.
- Its unique structure allows for various applications, such as drug discovery and development, catalysis, and materials science 1.
Synthesis Analysis
- Unfortunately, I do not have specific information on the synthesis of this compound. Further research would be needed to explore its synthetic pathways.
Molecular Structure Analysis
- The molecular structure of this compound consists of a tetrazole ring, a methoxyphenyl group, and a methylindolin-1-yl group. The arrangement of these components determines its properties and reactivity.
Chemical Reactions Analysis
- The compound may participate in various chemical reactions, including substitution, addition, or condensation reactions. Specific reactions would depend on the functional groups present.
Physical And Chemical Properties Analysis
- Physical properties include color, solubility, melting point, and stability.
- Chemical properties involve reactivity, acidity/basicity, and potential functional group transformations.
Aplicaciones Científicas De Investigación
Imaging Agents for Parkinson's Disease
A study focused on the synthesis of [11C]HG-10-102-01, a potential PET agent for imaging LRRK2 enzyme activity in Parkinson's disease. The high radiochemical yield, purity, and specific activity suggest its usefulness for in vivo imaging and research into Parkinson's pathophysiology (Wang et al., 2017).
Synthesis of Heterocyclic Compounds
Research into synthesizing vertilecanin C and derivatives of vertilecanin A via nicotinic acid highlighted a method for creating heterocyclic compounds that can be foundational for developing new therapeutic agents (Demirci et al., 2008).
Antitumor Activity
A compound synthesized by condensation of 3-fluorobenzoic acid with 4-morpholino-1H-indazol-3-amine demonstrated significant inhibition on the proliferation of various cancer cell lines, suggesting its potential in cancer research (Tang & Fu, 2018).
Antimicrobial Activity
The synthesis of (4-(trifluoromethyl)-hexahydro-4-hydroxy-1-methyl-6-aryl-2-thioxopyrimidin-5-yl)(4-methoxyphenyl)methanone derivatives was explored, with some compounds showing interesting antimicrobial activity. This study contributes to the search for new antimicrobial agents (Chaudhari, 2012).
Structural Analysis
The crystal and molecular structure analysis of related compounds provides insights into the molecular interactions and stability of these chemicals, which is essential for drug design and material science (Lakshminarayana et al., 2009).
Molecular Docking and DFT Studies
Molecular docking and density functional theory (DFT) calculations on similar compounds have been carried out to understand their antibacterial activity and interaction with biological targets, highlighting their potential in developing new therapeutics (Shahana & Yardily, 2020).
Safety And Hazards
- Safety data would depend on the specific compound. Consult relevant safety sheets and guidelines for handling precautions, toxicity, and environmental impact.
Direcciones Futuras
- Further research should explore its potential applications, optimization, and modifications.
- Investigate its biological activity, potential drug-like properties, and interactions with other molecules.
Propiedades
IUPAC Name |
[2-(4-methoxyphenyl)tetrazol-5-yl]-(2-methyl-2,3-dihydroindol-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O2/c1-12-11-13-5-3-4-6-16(13)22(12)18(24)17-19-21-23(20-17)14-7-9-15(25-2)10-8-14/h3-10,12H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VACHUGTVJIXVRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1C(=O)C3=NN(N=N3)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-(4-methoxyphenyl)-2H-tetrazol-5-yl)(2-methylindolin-1-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

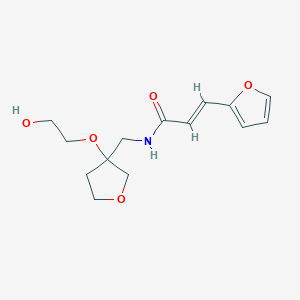
![1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(naphthalen-1-yl)ethanone](/img/structure/B2489370.png)
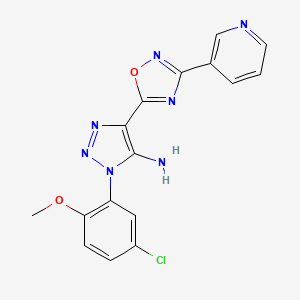

![N1-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-N2-(4-chlorobenzyl)oxalamide](/img/structure/B2489373.png)
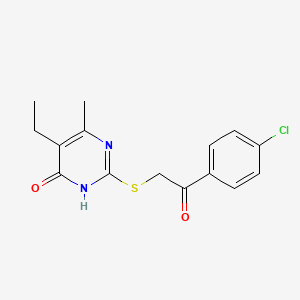
![2-(4-Ethylphenyl)-9-methyl-3,5-dihydrochromeno[2,3-d]pyrimidin-4-one](/img/structure/B2489376.png)
![1'-(2-Fluorobenzoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2489381.png)
![benzo[d][1,3]dioxol-5-yl(4-(tetrahydro-2H-thiopyran-4-yl)-1,4-diazepan-1-yl)methanone](/img/structure/B2489382.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(3-(p-tolyl)ureido)thiazole-4-carboxamide](/img/structure/B2489384.png)
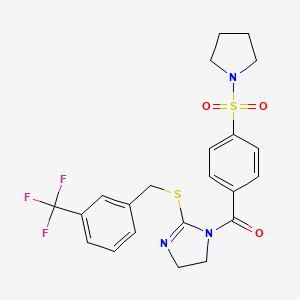
![3-(4-Fluorobenzyl)-8-(2-(indolin-1-yl)-2-oxoethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2489386.png)
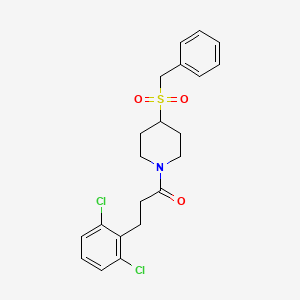
![N-(3-chlorophenyl)-7-(4-chlorophenyl)-2,4-dimethylpyrrolo[1,2-a]pyrimidine-8-carboxamide](/img/structure/B2489389.png)